ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a cyclopentane-fused thiophene core, an ethyl ester group at position 3, and a 2,4-dichlorobenzoylamido substituent at position 2. This compound is synthesized via a multi-step process starting from ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (a common precursor, as shown in and ). The amino group at position 2 undergoes acylation with 2,4-dichlorobenzoyl chloride to form the final product.
The structural framework of this molecule includes:
- Cyclopentane-fused thiophene: Enhances rigidity and influences electronic properties.
- Ethyl ester group: Improves solubility and serves as a handle for further derivatization.
The compound’s molecular formula is C₁₈H₁₆Cl₂NO₃S, with a molecular weight of 397.3 g/mol (calculated). Its synthesis and structural analogs are frequently explored for pharmacological applications, including anticancer and antiviral activities .
Properties
IUPAC Name |
ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-2-23-17(22)14-11-4-3-5-13(11)24-16(14)20-15(21)10-7-6-9(18)8-12(10)19/h6-8H,2-5H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIQTRRWHHMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the dichlorobenzoyl group. Common synthetic routes include:
Condensation Reactions: These reactions often involve the use of thiophene derivatives and dichlorobenzoyl chloride under specific conditions to form the desired compound.
Amide Bond Formation: The amide bond between the thiophene and the dichlorobenzoyl group is typically formed using coupling agents such as carbodiimides or peptide coupling reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution Reactions: Substitution at various positions on the thiophene ring can yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown potential in drug discovery due to its ability to interact with various biological targets:
- Enzyme Inhibitors : It is used in studies focusing on inhibiting specific enzymes linked to disease pathways.
- Receptor Binding Assays : The compound's structure allows it to bind effectively to certain receptors, making it a valuable tool in pharmacological research.
Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, IC50 values ranging from 23.2 to 49.9 μM have been reported against different cancer types.
Industrial Applications
In the industrial sector, this compound is utilized for:
- Production of Specialty Chemicals : Its unique properties are exploited in synthesizing advanced materials with specific functionalities.
Case Studies
Several studies have highlighted the applications and efficacy of this compound:
- Antitumor Studies :
- A study evaluated its effects on MCF-7 breast cancer cells and found that it caused significant G2/M-phase arrest and apoptosis induction.
- Another investigation into its inhibitory effects on various cancer cell lines demonstrated promising results for future therapeutic applications.
Mechanism of Action
The mechanism by which ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate are influenced by its substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, F) enhance binding to enzymes or receptors. For example, the 2-fluorobenzoyl derivative (compound 36 in ) inhibits influenza virus polymerase, likely due to fluorine’s electronegativity and small atomic radius .
Synthetic Flexibility: The ethyl ester precursor (ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) is synthesized via the Gewald reaction (), enabling diverse derivatization at the amino group. Acylation with substituted benzoyl chlorides (e.g., 2,4-dichloro, 2-fluoro) or isothiocyanates (e.g., phenylthioureido) generates analogs with tailored properties .
Antiviral activity: Fluorinated analogs demonstrate targeted inhibition of viral enzymes, as shown in .
Physicochemical Properties :
- Hydrogen Bonding : The amide and ester groups provide hydrogen-bonding sites, critical for interactions with biological targets .
Biological Activity
Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClN\OS
- Molecular Weight : 392.16 g/mol
- CAS Number : 924894-85-9
The compound features a cyclopentathiophene core with a dichlorobenzoyl amino substituent, which is significant for its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations against various cancer cell lines demonstrated promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer)
- IC Values :
The compound appears to exert its antitumor effects through multiple mechanisms:
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, effectively reducing their proliferation rate.
- Targeting Specific Pathways : It interacts with signaling pathways such as STAT3 and JAK2, which are crucial in tumor progression .
In Vivo Studies
Animal studies have further supported the antitumor efficacy of this compound:
- Treatment resulted in a significant reduction in tumor mass compared to controls.
- Tumor volume measurements indicated a decrease of approximately 26.6% relative to standard chemotherapy agents like 5-FU .
Other Biological Activities
In addition to its antitumor properties, this compound has shown:
- Antiviral Activity : Exhibits potential against hepatitis C virus replication.
- Anti-inflammatory Effects : Demonstrated inhibition of inflammatory mediators.
- Antibacterial Properties : Effective against various bacterial strains .
Case Studies and Research Findings
Several research articles and patents have documented the biological activities of this compound:
- A study published in Molecules reported its synthesis and evaluation against breast cancer cell lines, confirming its cytotoxicity and potential as an anticancer agent .
- In another investigation focusing on thiophene derivatives, compounds similar to this compound were assessed for their anti-TB activity, indicating a broad spectrum of biological effects .
Q & A
Basic Question: What are the recommended synthetic routes for ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with substituted isothiocyanates or acyl chlorides. Key steps include:
- Core Thiophene Formation : Cyclocondensation of ketones with sulfur-containing reagents (e.g., elemental sulfur) under Gewald reaction conditions to form the 2-amino-thiophene scaffold .
- Acylation : Reaction of the amino group with 2,4-dichlorobenzoyl chloride in anhydrous solvents (e.g., 1,4-dioxane) at room temperature or under reflux, often with catalytic acetic acid .
- Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1 molar ratio of amine to acyl chloride), inert atmospheres (N₂/Ar), and purification via recrystallization (ethanol/water mixtures) .
Basic Question: What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Answer:
A multi-technique approach is essential:
- X-ray Crystallography : Resolves stereochemistry and confirms the cyclopenta[b]thiophene core. For example, bond angles (e.g., C–S–C ≈ 92°) and dihedral angles between the dichlorobenzoyl group and thiophene ring (≈15–25°) .
- NMR Spectroscopy : ¹H-NMR reveals key signals: δ 1.2–1.4 ppm (ethyl ester –CH₃), δ 2.2–2.8 ppm (cyclopentane –CH₂), and δ 7.4–8.1 ppm (dichlorophenyl aromatic protons) . ¹³C-NMR confirms carbonyl (C=O, ≈165–170 ppm) and thioureido (C=S, ≈180 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 439.0) .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for structurally similar thiophene derivatives?
Answer:
Discrepancies often arise from variations in substituents or assay conditions. Methodological strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2,4-dichlorophenyl with 3-nitrophenyl) and compare IC₅₀ values in standardized assays (e.g., antifungal activity against Candida albicans) .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., fluconazole for antifungal tests) to minimize variability .
- Computational Modeling : Molecular docking (e.g., with CYP51 for antifungal targets) identifies key interactions (e.g., hydrogen bonding with dichlorophenyl groups) .
Advanced Question: What experimental design considerations are critical for evaluating the compound’s pharmacokinetic properties?
Answer:
Focus on ADME (Absorption, Distribution, Metabolism, Excretion) :
- Solubility : Measure logP (octanol/water) via shake-flask method; values >3 indicate poor aqueous solubility, necessitating prodrug strategies (e.g., ester hydrolysis) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP3A4/2D6 inhibition assays predict drug-drug interactions .
- In Vivo Half-Life : Administer intravenously/orally to rodents and collect plasma samples at intervals (0.5–24 h) for LC-MS/MS analysis. Adjust dosing based on clearance rates .
Advanced Question: How can computational methods enhance the rational design of derivatives with improved target selectivity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., EGFR kinase) over 100 ns to identify stable binding conformations and key residues (e.g., Lys721 for hydrogen bonding) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent modifications (e.g., –Cl vs. –OCH₃) to prioritize synthetic targets .
- QSAR Models : Train models using datasets (>50 analogs) with descriptors like polar surface area (PSA) and H-bond acceptors to predict IC₅₀ trends .
Basic Question: What safety protocols are required for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation category 2A) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid) .
- Spill Management : Absorb with inert material (vermiculite), neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
